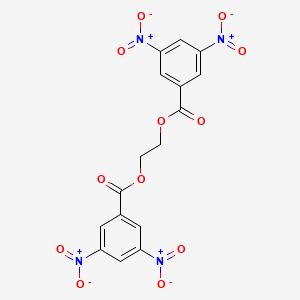![molecular formula C8H5BrClNS B14012849 7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)
7-Bromo-5-chloro-2-methylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a benzo[d]thiazole ring.
Preparation Methods
The synthesis of 7-Bromo-5-chloro-2-methylbenzo[d]thiazole typically involves the reaction of 2-methylbenzo[d]thiazole with bromine and chlorine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-5-chloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Scientific Research Applications
7-Bromo-5-chloro-2-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-chloro-2-methylbenzo[d]thiazole include:
- 5-Bromo-2-methylbenzo[d]thiazole
- 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole
- 5-Bromo-2-(methylthio)benzo[d]thiazole These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C8H5BrClNS |
|---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
7-bromo-5-chloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3 |
InChI Key |
KHWPMRADMLBYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



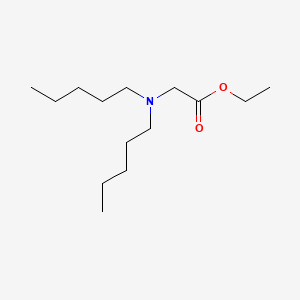
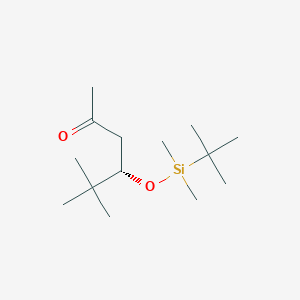
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
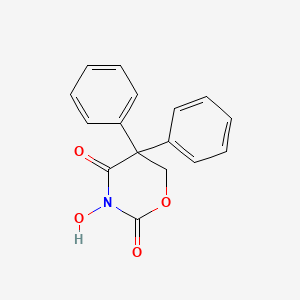
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
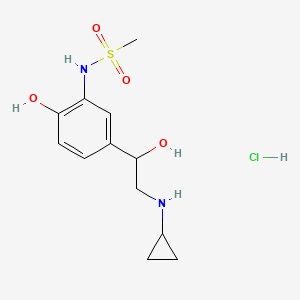
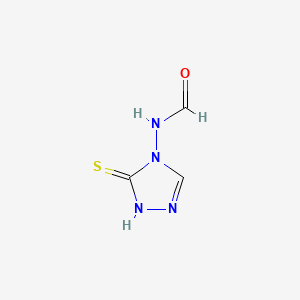
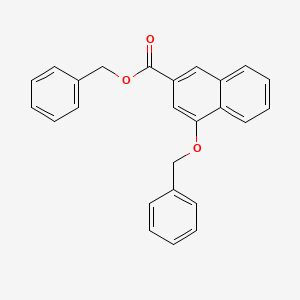
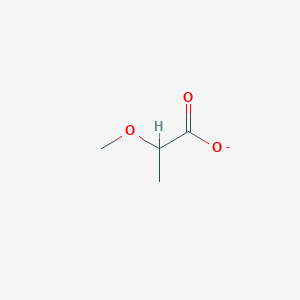
![2-[[1-[2,6-Bis(azanyl)hexanoyl]pyrrolidin-2-yl]carbonylamino]-3-oxidanyl-butanoic acid](/img/structure/B14012831.png)
